molecular formula C12H17ClN2O3S B039135 N(1)-Ethylchlorpropamide CAS No. 117048-15-4

N(1)-Ethylchlorpropamide

Cat. No. B039135
CAS RN: 117048-15-4
M. Wt: 304.79 g/mol
InChI Key: IDWPUWOESPFVNC-UHFFFAOYSA-N
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Description

N(1)-Ethylchlorpropamide, also known as chlorpropamide ethylurea, is a chemical compound that belongs to the sulfonylurea class of drugs. It is a white, crystalline powder that is soluble in water and ethanol. This compound is used in scientific research applications to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.

Scientific Research Applications

N(1)-EthylN(1)-Ethylchlorpropamidede is used in scientific research applications to study its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. It has been found to have antidiabetic, anti-inflammatory, and antineoplastic properties.

Mechanism of Action

The mechanism of action of N(1)-EthylN(1)-Ethylchlorpropamidede involves the stimulation of insulin secretion from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cell membrane, which leads to the closure of ATP-sensitive potassium channels. This results in depolarization of the cell membrane, which triggers calcium influx and insulin secretion.
Biochemical and Physiological Effects
N(1)-EthylN(1)-Ethylchlorpropamidede has been found to have several biochemical and physiological effects. It has been shown to lower blood glucose levels in diabetic patients by stimulating insulin secretion. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antineoplastic properties by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N(1)-EthylN(1)-Ethylchlorpropamidede has several advantages and limitations for lab experiments. Its advantages include its ability to stimulate insulin secretion and its anti-inflammatory and antineoplastic properties. Its limitations include its potential toxicity and the need for careful dosing.

Future Directions

There are several future directions for research on N(1)-EthylN(1)-Ethylchlorpropamidede. These include studying its potential therapeutic benefits for diabetes, inflammation, and cancer. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Conclusion
In conclusion, N(1)-EthylN(1)-Ethylchlorpropamidede is a chemical compound that has several scientific research applications. Its synthesis method involves the reaction of N(1)-Ethylchlorpropamidede with ethylurea in the presence of a catalyst. Its mechanism of action involves the stimulation of insulin secretion from pancreatic beta cells. It has several biochemical and physiological effects, including antidiabetic, anti-inflammatory, and antineoplastic properties. Its advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for research on N(1)-EthylN(1)-Ethylchlorpropamidede, including studying its potential therapeutic benefits and better understanding its mechanism of action.

Synthesis Methods

The synthesis method of N(1)-EthylN(1)-Ethylchlorpropamidede involves the reaction of N(1)-Ethylchlorpropamidede with ethylurea in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C for 6-8 hours. The resulting product is then purified by recrystallization from ethanol.

properties

CAS RN

117048-15-4

Molecular Formula

C12H17ClN2O3S

Molecular Weight

304.79 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1-ethyl-3-propylurea

InChI

InChI=1S/C12H17ClN2O3S/c1-3-9-14-12(16)15(4-2)19(17,18)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)

InChI Key

IDWPUWOESPFVNC-UHFFFAOYSA-N

SMILES

CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl

Other CAS RN

117048-15-4

synonyms

N(1)-EtCP
N(1)-ethylchlorpropamide
N1-ethylchlorpropamide

Origin of Product

United States

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